molecular formula C9H14ClN5O2 B13126399 6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid CAS No. 153635-76-8

6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid

Cat. No.: B13126399
CAS No.: 153635-76-8
M. Wt: 259.69 g/mol
InChI Key: QUAHYQYPVLAJST-UHFFFAOYSA-N
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Description

6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid is a compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like dioxane or dichloroethane and bases such as sodium carbonate to neutralize the liberated hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . These methods also help in reducing the reaction time and improving the purity of the final product.

Mechanism of Action

The mechanism of action of 6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid involves its interaction with specific molecular targets. The triazine ring can bind to enzymes and inhibit their activity, leading to the desired biological effects . The amino and chloro groups in the structure enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid is unique due to the presence of the hexanoic acid moiety, which imparts additional chemical properties and potential biological activities. This makes it distinct from other triazine derivatives that may lack this functional group .

Properties

CAS No.

153635-76-8

Molecular Formula

C9H14ClN5O2

Molecular Weight

259.69 g/mol

IUPAC Name

6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]hexanoic acid

InChI

InChI=1S/C9H14ClN5O2/c10-7-13-8(11)15-9(14-7)12-5-3-1-2-4-6(16)17/h1-5H2,(H,16,17)(H3,11,12,13,14,15)

InChI Key

QUAHYQYPVLAJST-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCNC1=NC(=NC(=N1)N)Cl

Origin of Product

United States

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